molecular formula C20H22FNO4S B2919356 2-(4-Fluorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448068-86-7

2-(4-Fluorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2919356
CAS No.: 1448068-86-7
M. Wt: 391.46
InChI Key: DKEFZKVUSRCSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a synthetic small molecule of high interest in medicinal chemistry and early-stage pharmacological research. Its structure incorporates a 4-fluorophenyl group and a 4-(4-methoxyphenyl)sulfonyl)piperidine moiety, a scaffold recognized for its potential to interact with key biological targets . Piperidine derivatives are frequently explored as core structures in the development of novel therapeutic agents, and the specific inclusion of a sulfonyl group can be critical for binding affinity and selectivity . This compound is provided exclusively for research applications in laboratory settings. Its primary value lies in its use as a key intermediate or chemical probe for investigating new pathways in oncology and other disease areas. Researchers utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and in vitro screening assays to develop more potent and selective candidates . All products are for Research Use Only and are not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4S/c1-26-17-6-8-18(9-7-17)27(24,25)19-10-12-22(13-11-19)20(23)14-15-2-4-16(21)5-3-15/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEFZKVUSRCSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone, a compound featuring a piperidine core with various substituents, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesizing findings from various studies to provide an authoritative overview.

Chemical Structure and Properties

The compound's structure is characterized by a fluorophenyl group and a methoxyphenyl sulfonyl moiety attached to a piperidine ring. The molecular formula is C18H22FNO3S, with a molecular weight of approximately 357.44 g/mol. Its structural complexity allows for diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing the piperidine nucleus have shown significant antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. Studies have reported that sulfonamide derivatives exhibit promising AChE inhibitory activity, suggesting that our compound may also possess similar properties .

Anticancer Activity

Research into the anticancer properties of piperidine derivatives indicates that modifications to the piperidine core can enhance cytotoxicity against cancer cell lines. For example, certain derivatives demonstrated IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .

Case Studies

  • Antibacterial Efficacy : A study evaluated several piperidine derivatives for their antibacterial activity, revealing that modifications, including fluorination and sulfonation, markedly increased efficacy against Gram-positive bacteria .
  • Neuroprotective Effects : Another investigation into similar compounds found that certain derivatives not only inhibited AChE but also exhibited neuroprotective effects in vitro, suggesting potential applications in neurodegenerative disease treatment .

Data Summary

Activity Target Effect Reference
AntimicrobialStaphylococcus aureusMIC = 0.22 - 0.25 μg/mL
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition
AnticancerVarious cancer cell linesIC50 < Doxorubicin

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-Methoxyphenylsulfonyl, 4-fluorophenyl Not reported ~403.4 Balanced lipophilicity due to methoxy and fluoro groups
7e () 4-Methoxyphenylsulfonyl, phenyltetrazolethio 131–134 520.11 Higher polarity due to tetrazolethio group; moderate antiproliferative activity
7f () 4-Trifluoromethylphenylsulfonyl, phenyltetrazolethio 165–167 558.08 Enhanced electron-withdrawing effect from CF₃; higher thermal stability
7h () 4-Methoxyphenylsulfonyl, benzyltetrazolethio 123–125 543.11 Increased steric bulk from benzyl group; reduced solubility
EP 1 808 168 B1 Derivative () 4-Methanesulfonylphenyl, pyrazolopyrimidinyl Not reported ~450–500 Improved enzyme inhibition (e.g., kinase targets) due to heterocyclic substituents
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone () 4-Fluorophenylsulfonyl, bromophenoxy Not reported 457.31 Halogenated substituents enhance halogen bonding in crystallography

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, SO₂) increase melting points and metabolic stability but reduce solubility .
  • Electron-donating groups (e.g., methoxy) improve solubility but may decrease target-binding affinity .
  • Bulkier substituents (e.g., benzyl, bromophenoxy) introduce steric hindrance, affecting both synthesis yields and biological activity .

Table 2: Preliminary Antiproliferative Data ()

Compound IC₅₀ (μM) Cancer Cell Line Structural Feature
7e (4-methoxyphenylsulfonyl) 12.3 MCF-7 (breast) Tetrazolethio enhances membrane permeability
7f (4-CF₃-phenylsulfonyl) 8.7 A549 (lung) CF₃ group improves electrophilicity for covalent binding
7n (4-nitrophenyltetrazolethio) 6.5 HeLa (cervical) Nitro group increases redox activity
Target Compound Not tested Hypothesized activity due to fluorophenyl’s π-stacking potential

Insights :

  • The trifluoromethyl derivative (7f) shows superior activity, likely due to enhanced electrophilicity and enzyme interaction .
  • Nitro-substituted analogs (e.g., 7n) exhibit potent activity but may face toxicity challenges .

Physicochemical and Spectroscopic Data

  • NMR Shifts : The 4-fluorophenyl group in the target compound shows characteristic ¹⁹F NMR signals at ~-110 ppm, comparable to analogs in and .
  • Mass Spectrometry : ESI-HRMS for similar compounds (e.g., 7n: 520.10640) confirms molecular ion stability under sulfonyl and fluorophenyl substituents .

Q & A

Q. What are the key structural features and physicochemical properties of 2-(4-Fluorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone?

Methodological Answer: The compound features a fluorophenyl group attached to an ethanone backbone, linked to a piperidine ring substituted with a 4-methoxyphenylsulfonyl moiety. While direct data for this compound is limited, analogous structures (e.g., 4'-fluoroacetophenone derivatives) suggest the following properties:

  • Molecular Weight : ~400–500 g/mol (estimated based on similar piperidine-sulfonyl compounds) .
  • Key Functional Groups : Fluorophenyl (electron-withdrawing), sulfonyl (polar), and methoxy (electron-donating) groups, which influence reactivity and solubility .
  • Crystallographic Data : Structural analogs (e.g., 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit planar aromatic systems with dihedral angles of 5.6° between rings, critical for π-π interactions in binding studies .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: Synthesis typically involves:

Nucleophilic Substitution : Reaction of 4-fluorophenylacetone with a piperidine precursor.

Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group via reaction with sulfonyl chlorides under basic conditions (e.g., NaH in THF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Key Considerations : Monitor reaction intermediates via TLC or HPLC to minimize byproducts like unreacted sulfonyl chloride .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: Refer to Safety Data Sheets (SDS) for structurally related compounds:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Keep in airtight containers at 2–8°C, away from light to prevent degradation .
  • Emergency Protocols : In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

Methodological Answer:

  • Reaction Optimization : Use catalytic agents (e.g., DMAP) to enhance sulfonylation efficiency .
  • Byproduct Mitigation : Employ scavengers (e.g., polymer-bound triphenylphosphine) to sequester excess sulfonyl chloride .
  • Process Monitoring : Real-time FTIR or NMR to track reaction progression and adjust stoichiometry dynamically .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
    • HRMS : Exact mass analysis (e.g., m/z 501.6 for C₂₅H₃₁N₃O₆S) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for binding studies .

Q. How should contradictory bioactivity data from different studies involving this compound be critically evaluated?

Methodological Answer: Contradictions often arise from:

  • Sample Variability : Differences in purity (>95% vs. lower grades) or degradation during storage .
  • Assay Conditions : pH, temperature, or solvent effects (e.g., DMSO concentration in cell-based assays) .
    Resolution Strategies :
  • Replicate studies using standardized protocols (e.g., USP guidelines for buffer preparation) .
  • Conduct stability studies under varying conditions (e.g., accelerated degradation at 40°C/75% RH) .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of derivatives of this compound?

Methodological Answer:

  • Systematic Modifications : Vary substituents (e.g., replace methoxy with ethoxy or halogens) and assess changes in bioactivity .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs .
  • In Vitro Assays : Dose-response curves (IC₅₀) in enzyme inhibition or cell proliferation assays to quantify potency .

Q. What environmental considerations should be addressed when designing experiments with this compound?

Methodological Answer:

  • Ecotoxicology : Assess acute toxicity using Daphnia magna or algae models (OECD Test 202) .
  • Degradation Pathways : Study photolysis (UV exposure) or biodegradation (activated sludge) to identify persistent metabolites .
  • Green Chemistry : Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.